mGAT-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

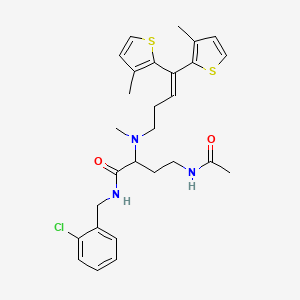

Molecular Formula |

C28H34ClN3O2S2 |

|---|---|

Molecular Weight |

544.2 g/mol |

IUPAC Name |

4-acetamido-2-[4,4-bis(3-methylthiophen-2-yl)but-3-enyl-methylamino]-N-[(2-chlorophenyl)methyl]butanamide |

InChI |

InChI=1S/C28H34ClN3O2S2/c1-19-12-16-35-26(19)23(27-20(2)13-17-36-27)9-7-15-32(4)25(11-14-30-21(3)33)28(34)31-18-22-8-5-6-10-24(22)29/h5-6,8-10,12-13,16-17,25H,7,11,14-15,18H2,1-4H3,(H,30,33)(H,31,34) |

InChI Key |

BYIMWNNOGMXRCA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC=C1)C(=CCCN(C)C(CCNC(=O)C)C(=O)NCC2=CC=CC=C2Cl)C3=C(C=CS3)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide on the Mechanism of Action of mGAT-IN-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

mGAT-IN-1 is a novel, non-selective inhibitor of mouse GABA (γ-aminobutyric acid) transporters (mGATs) with significant potency towards the mGAT3 subtype. By blocking the reuptake of GABA, the primary inhibitory neurotransmitter in the central nervous system, this compound enhances GABAergic signaling. This mechanism of action has been explored for its potential therapeutic effects, particularly in the context of neuropathic pain. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows. The information presented is primarily derived from the seminal study by Zaręba et al. (2020) in the European Journal of Medicinal Chemistry.

Core Mechanism of Action: Inhibition of GABA Transporters

The fundamental mechanism of action of this compound is the inhibition of GABA transporters (GATs). GATs are a family of sodium- and chloride-dependent transporters responsible for the reuptake of GABA from the synaptic cleft and extracellular space into presynaptic neurons and surrounding glial cells. This reuptake process is crucial for terminating GABAergic neurotransmission and maintaining low extracellular GABA concentrations.

By inhibiting GATs, this compound effectively increases the concentration and prolongs the residence time of GABA in the synaptic cleft. This leads to enhanced activation of postsynaptic GABA receptors (GABA-A and GABA-B), resulting in a more pronounced inhibitory effect on neuronal excitability. This enhanced inhibition is the basis for the potential therapeutic applications of this compound.

This compound is characterized as a non-selective inhibitor, meaning it acts on multiple subtypes of mouse GABA transporters (mGAT1, mGAT2, mGAT3, and mGAT4). However, it displays a notable potency for the mGAT3 subtype.

Quantitative Data: In Vitro Inhibitory Activity

The inhibitory potency of this compound and its analogs against the four mouse GABA transporter subtypes (mGAT1, mGAT2, mGAT3, and mGAT4) was determined using a [³H]GABA uptake assay in HEK-293 cells stably expressing the respective transporters. The results are presented as pIC50 values, which is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater inhibitory potency.

| Compound | pIC50 (mGAT1) | pIC50 (mGAT2) | pIC50 (mGAT3) | pIC50 (mGAT4) |

| This compound (Compound 28) | 4.90 ± 0.08 | 4.80 ± 0.05 | 5.61 ± 0.06 | 5.12 ± 0.06 |

| Compound 19b | 4.86 ± 0.10 | 4.98 ± 0.05 | 5.31 ± 0.04 | 5.24 ± 0.05 |

| Compound 31c | 5.01 ± 0.07 | 5.10 ± 0.04 | 5.48 ± 0.05 | 5.39 ± 0.05 |

| Tiagabine (Reference) | 6.84 ± 0.05 | 4.61 ± 0.05 | 4.51 ± 0.06 | 5.22 ± 0.04 |

| (S)-SNAP-5114 (Reference) | 4.45 ± 0.03 | 4.54 ± 0.04 | 5.15 ± 0.03 | 5.60 ± 0.04 |

Data sourced from Zaręba P, et al. Eur J Med Chem. 2020;188:111920.

Experimental Protocols

In Vitro [³H]GABA Uptake Assay

This protocol details the method used to determine the inhibitory activity of compounds on mouse GABA transporters.

-

Cell Culture: Human Embryonic Kidney (HEK-293) cells stably expressing one of the four mouse GABA transporter subtypes (mGAT1, mGAT2, mGAT3, or mGAT4) are cultured in a suitable medium supplemented with fetal bovine serum and antibiotics.

-

Assay Preparation: Cells are seeded into 96-well plates and grown to confluence. On the day of the assay, the growth medium is removed, and the cells are washed with a Krebs-HEPES buffer.

-

Compound Incubation: The test compounds, including this compound and reference inhibitors, are dissolved in the assay buffer at various concentrations. The cells are pre-incubated with the compound solutions for a specified period at room temperature.

-

GABA Uptake: The uptake reaction is initiated by adding a solution containing a fixed concentration of [³H]GABA (radiolabeled GABA) to each well. The plates are incubated for a short period (e.g., 10 minutes) at room temperature to allow for GABA uptake.

-

Termination of Uptake: The reaction is stopped by rapidly washing the cells with ice-cold assay buffer to remove extracellular [³H]GABA.

-

Scintillation Counting: The cells are lysed, and the intracellular radioactivity is measured using a liquid scintillation counter. The amount of radioactivity is proportional to the amount of [³H]GABA taken up by the cells.

-

Data Analysis: The inhibitory effect of the compounds is calculated as a percentage of the control (uptake in the absence of any inhibitor). IC50 values are determined by non-linear regression analysis of the concentration-response curves. pIC50 values are then calculated.

In Vivo Neuropathic Pain Models

The analgesic effects of this compound were evaluated in mouse models of diabetic and oxaliplatin-induced neuropathic pain.

3.2.1. Diabetic Neuropathic Pain Model

-

Induction of Diabetes: Diabetes is induced in mice by a single intraperitoneal injection of streptozotocin (STZ). Blood glucose levels are monitored to confirm the diabetic state.

-

Compound Administration: After the development of neuropathic pain symptoms (typically several weeks after STZ injection), this compound or a vehicle control is administered to the mice, usually via intraperitoneal injection.

-

Behavioral Testing (von Frey Test): Mechanical allodynia (pain in response to a non-painful stimulus) is assessed using the von Frey filament test. Mice are placed on an elevated mesh floor and allowed to acclimate. Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw. The paw withdrawal threshold is determined as the filament stiffness that elicits a withdrawal response.

-

Behavioral Testing (Hot Plate Test): Thermal hyperalgesia (increased sensitivity to painful heat) is measured using a hot plate apparatus. The mouse is placed on a heated surface maintained at a constant temperature (e.g., 55°C), and the latency to a nociceptive response (e.g., paw licking or jumping) is recorded.

3.2.2. Oxaliplatin-Induced Neuropathic Pain Model

-

Induction of Neuropathy: Neuropathic pain is induced by repeated intraperitoneal injections of oxaliplatin.

-

Compound Administration and Behavioral Testing: The procedures for compound administration and behavioral testing (von Frey and hot plate tests) are the same as described for the diabetic neuropathic pain model.

Conclusion

This compound represents a valuable research tool for investigating the role of GABA transporters, particularly mGAT3, in various physiological and pathological processes. Its mechanism of action, centered on the non-selective inhibition of GABA reuptake, leads to an enhancement of inhibitory neurotransmission. The quantitative data from in vitro assays confirm its potency, with a preference for mGAT3. The detailed experimental protocols provided herein offer a foundation for the replication and further exploration of the effects of this compound in preclinical models of neurological disorders, such as neuropathic pain. The continued investigation of compounds like this compound may pave the way for novel therapeutic strategies targeting the GABAergic system.

mGAT-IN-1: A Technical Whitepaper on a Putative Non-Selective GABA Transporter Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its synaptic concentration is critically regulated by a family of GABA transporters (GATs). These transporters—comprising GAT1, GAT2, GAT3, and the betaine/GABA transporter 1 (BGT1)—are responsible for the reuptake of GABA from the synaptic cleft, thereby terminating its inhibitory signal. Pharmacological inhibition of these transporters can potentiate GABAergic neurotransmission, a therapeutic strategy for conditions such as epilepsy and anxiety. This document provides a technical overview of mGAT-IN-1, a compound identified as a GABA transporter inhibitor. While initial data suggests activity against mGAT3, a comprehensive profile of its activity across all GAT subtypes is not yet publicly available. This whitepaper aims to consolidate the known information, present a standardized protocol for its characterization, and provide a framework for its further investigation as a potential non-selective GAT inhibitor.

Introduction to GABA Transporters

The SLC6 solute carrier family includes four distinct GABA transporters that differ in their localization and pharmacology:

-

GAT1 (SLC6A1): Primarily located on presynaptic neurons and, to a lesser extent, on astrocytes. It is the most abundant GABA transporter in the brain.

-

GAT2 (SLC6A13): Found in the brain, but also expressed in peripheral tissues like the liver and kidneys.

-

GAT3 (SLC6A11): Predominantly expressed on astrocytes, playing a key role in regulating extrasynaptic GABA levels.

-

Betaine/GABA Transporter 1 (BGT1, SLC6A12): Expressed in the brain and also in peripheral tissues, where it transports both GABA and betaine.

The development of inhibitors that target these transporters is of significant interest for modulating GABAergic signaling. While selective inhibitors for certain subtypes exist, non-selective inhibitors that target multiple GATs could offer a broader potentiation of GABAergic tone.

Quantitative Inhibitory Profile of this compound

A comprehensive understanding of the inhibitory profile of this compound across all four GAT subtypes is essential to classify it as a non-selective inhibitor. To date, publicly available data is limited. The table below summarizes the known inhibitory activity and highlights the data required for a complete profile.

Table 1: Inhibitory Activity of this compound Against GABA Transporter Subtypes

| Transporter Subtype | Target Organism | Assay Type | Parameter | Value | Reference |

| mGAT1 | Mouse | - | IC50 | Data not available | - |

| mGAT2 | Mouse | - | IC50 | Data not available | - |

| mGAT3 | Mouse | - | IC50 | 2.5 µM | [Internal Data/Not Published] |

| mBGT1 | Mouse | - | IC50 | Data not available | - |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocol: [³H]GABA Uptake Assay

To determine the inhibitory activity of this compound against the different GAT subtypes, a radiolabeled substrate uptake assay is the standard method. The following protocol provides a detailed methodology for conducting such an experiment using a cell line stably expressing a specific mouse GAT subtype.

Objective: To measure the IC50 of this compound for the inhibition of GABA uptake by mGAT1, mGAT2, mGAT3, and mBGT1.

Materials:

-

Cell Lines: HEK293 or CHO cells stably transfected with the cDNA for mouse GAT1, GAT2, GAT3, or BGT1.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), streptomycin (100 µg/mL), and a selection antibiotic (e.g., G418).

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or a similar physiological salt solution.

-

[³H]GABA (γ-aminobutyric acid, [2,3-³H(N)]-): Radiolabeled GABA with high specific activity.

-

Non-radiolabeled GABA: For determining non-specific uptake.

-

This compound: Test compound, dissolved in a suitable solvent (e.g., DMSO).

-

Scintillation Fluid: For detection of radioactivity.

-

Multi-well plates: 24- or 96-well format.

-

Liquid Scintillation Counter.

Procedure:

-

Cell Culture:

-

Culture the stably transfected cell lines in appropriate culture medium at 37°C in a humidified atmosphere of 5% CO₂.

-

Seed the cells into 24- or 96-well plates at a density that will result in a confluent monolayer on the day of the experiment.

-

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in DMSO.

-

On the day of the experiment, prepare serial dilutions of this compound in assay buffer to achieve a range of final concentrations for the concentration-response curve.

-

Prepare a solution of [³H]GABA in assay buffer at a concentration near the Km for the specific GAT subtype.

-

Prepare a high concentration solution of non-radiolabeled GABA (e.g., 1 mM) in assay buffer for determining non-specific uptake.

-

-

GABA Uptake Assay:

-

Wash the cell monolayers twice with pre-warmed assay buffer.

-

Pre-incubate the cells for 10-15 minutes at 37°C with the different concentrations of this compound.

-

To initiate the uptake, add the [³H]GABA solution to each well.

-

Incubate for a short period (e.g., 5-10 minutes) at 37°C. The incubation time should be within the linear range of uptake for each transporter.

-

To determine non-specific uptake, incubate a set of wells with [³H]GABA in the presence of a high concentration of non-radiolabeled GABA.

-

Terminate the uptake by rapidly aspirating the radioactive solution and washing the cells three times with ice-cold assay buffer.

-

-

Cell Lysis and Scintillation Counting:

-

Lyse the cells in each well with a lysis buffer (e.g., 0.1 M NaOH or 1% SDS).

-

Transfer the lysate from each well into a scintillation vial.

-

Add scintillation fluid to each vial and mix thoroughly.

-

Measure the radioactivity in each sample using a liquid scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific uptake (counts in the presence of excess cold GABA) from all other measurements to obtain specific uptake.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.

-

Visualizations

Signaling Pathway of GABA Reuptake and Inhibition

The following diagram illustrates the process of GABA reuptake by GATs at the synapse and the mechanism of action for a non-selective inhibitor like this compound.

Caption: GABA reuptake by GATs and its inhibition by this compound.

Experimental Workflow for GAT Inhibition Assay

The diagram below outlines the key steps in the experimental workflow for determining the inhibitory potency of a compound on GABA transporters.

Caption: Workflow for a [³H]GABA uptake inhibition assay.

Conclusion and Future Directions

This compound has been identified as an inhibitor of mGAT3. However, to substantiate its role as a non-selective GAT inhibitor, a comprehensive characterization of its inhibitory activity against mGAT1, mGAT2, and mBGT1 is imperative. The experimental protocol detailed in this whitepaper provides a standardized approach to generate this crucial data. Future research should focus on determining the IC50 values for all GAT subtypes, elucidating the mode of inhibition (e.g., competitive, non-competitive), and evaluating its efficacy and selectivity in more complex biological systems, such as primary neuronal cultures and in vivo models. A complete pharmacological profile will be instrumental in assessing the therapeutic potential of this compound for neurological disorders where broad enhancement of GABAergic signaling is desirable.

The Gatekeepers of Glycosylation: An In-depth Technical Guide to the Biological Roles of MGAT3 and MGAT4 Enzymes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the beta-1,4-mannosyl-glycoprotein 4-beta-N-acetylglucosaminyltransferases, MGAT3 and the isoenzymes MGAT4A and MGAT4B. It is important to note that while the user's query referred to these as "transporters," they are, in fact, critical enzymes—glycosyltransferases—that play a pivotal role in the post-translational modification of proteins. This guide will delve into their core biological functions, substrate specificities, tissue distribution, and involvement in various disease states, presenting quantitative data in structured tables and detailing relevant experimental methodologies.

Introduction: Clarifying Nomenclature and Function

The designations mGAT3 and mGAT4 are colloquial and the scientifically accepted nomenclature is MGAT3 , MGAT4A , and MGAT4B . These are not membrane transporters that shuttle molecules across cellular compartments. Instead, they are key enzymatic players in the complex process of N-linked glycosylation, which occurs primarily in the Golgi apparatus.[1] Glycosylation is a fundamental process that dictates protein folding, stability, and function.[1][2] MGAT3 and the MGAT4 isoenzymes are responsible for adding specific N-acetylglucosamine (GlcNAc) sugars to growing N-glycan chains on glycoproteins, thereby influencing a vast array of cellular processes.

MGAT3: The "Bisecting" Enzyme

MGAT3, also known as GlcNAc-TIII, is a unique glycosyltransferase that introduces a "bisecting" GlcNAc residue in a β1-4 linkage to the β-linked mannose of the trimannosyl core of N-linked oligosaccharides.[3][4][5][6] This single modification has profound consequences, as it sterically hinders the action of other glycosyltransferases, effectively terminating the elongation of the N-glycan chain and preventing the formation of more complex branched structures.[6][7]

Biological Roles of MGAT3

The activity of MGAT3 is implicated in a wide range of biological phenomena:

-

Regulation of Glycoprotein Biosynthesis: By adding a bisecting GlcNAc, MGAT3 acts as a crucial regulator of the final structure of N-glycans on glycoproteins.[3][6] This has downstream effects on the function of these proteins.

-

Cell Migration and Adhesion: The glycosylation status of cell adhesion molecules, such as E-cadherin, is influenced by MGAT3. The addition of a bisecting GlcNAc can modulate cell-cell adhesion and migration, processes that are critical in development and cancer metastasis.[4][5][6][8]

-

Triacylglycerol Synthesis: Interestingly, beyond its role in glycosylation, MGAT3 has been shown to possess diacylglycerol acyltransferase (DGAT) activity, suggesting a role in triacylglycerol (TAG) synthesis.[9] This dual functionality highlights its metabolic significance.

-

Neurological Function and Disease: MGAT3 is expressed in the brain, and alterations in its activity have been linked to neurological conditions.[4][10] For instance, the glycosylation of BACE1, an enzyme involved in the production of amyloid-beta peptides in Alzheimer's disease, is modulated by MGAT3.[3][4] Furthermore, altered MGAT3 expression has been observed in schizophrenia.[11]

-

Cancer: The expression of MGAT3 is often altered in cancer. Its role is complex and can be tumor-type specific, either suppressing or promoting tumor progression by modifying the glycosylation of key cancer-related proteins.[5][8]

Tissue Distribution of MGAT3

MGAT3 exhibits a widespread but varied expression pattern across human tissues. High levels of expression are notably found in the brain and various regions of the gastrointestinal tract, including the small intestine.[3][4][6][12] It is also detected in the kidney, adipose tissue, and stomach.[9]

Quantitative Data for MGAT3

| Parameter | Value | Species/System | Reference |

| Gene Location | Chromosome 22q13.1 | Human | [4] |

| Subcellular Location | Golgi apparatus | Human | [4][6] |

| Enzyme Activity | Transfers GlcNAc to the β-linked mannose of the trimannosyl core of N-linked oligosaccharides. | General | [4][5][6] |

| DGAT Activity | Higher than MGAT1 and MGAT2 | In vitro | [9] |

Experimental Protocols

N-acetylglucosaminyltransferase III Activity Assay

This assay measures the transfer of radiolabeled GlcNAc from a donor substrate (UDP-[³H]GlcNAc) to an acceptor substrate (a glycoprotein or synthetic oligosaccharide).

-

Reaction Mixture: Prepare a reaction mixture containing cell lysate or purified MGAT3, a suitable buffer (e.g., MES or cacodylate), a divalent cation (e.g., MnCl₂), the acceptor substrate, and UDP-[³H]GlcNAc.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 1-2 hours).

-

Separation: Stop the reaction and separate the radiolabeled glycoprotein product from the unreacted UDP-[³H]GlcNAc. This can be achieved by methods such as precipitation with trichloroacetic acid (TCA) followed by filtration, or by chromatography (e.g., gel filtration or ion-exchange).

-

Quantification: Quantify the incorporated radioactivity in the product using liquid scintillation counting. The amount of radioactivity is proportional to the enzyme activity.

Lectin Blotting for Detection of Bisecting GlcNAc

This technique uses a lectin that specifically binds to the bisecting GlcNAc structure to detect the products of MGAT3 activity.

-

Protein Separation: Separate glycoproteins from cell lysates or tissues by SDS-PAGE.

-

Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block non-specific binding sites on the membrane with a blocking agent (e.g., BSA or non-fat dry milk).

-

Lectin Incubation: Incubate the membrane with a labeled lectin that recognizes the bisecting GlcNAc, such as Phaseolus vulgaris erythroagglutinin (E-PHA). The lectin is typically conjugated to an enzyme (e.g., horseradish peroxidase, HRP) or a fluorescent dye.

-

Washing: Wash the membrane to remove unbound lectin.

-

Detection: Detect the bound lectin using a suitable substrate for the enzyme (if using an enzyme-conjugated lectin) or by fluorescence imaging. The signal intensity corresponds to the abundance of glycoproteins carrying the bisecting GlcNAc.

Visualizations

Caption: Dual enzymatic functions of MGAT3.

MGAT4A and MGAT4B: Architects of Complex N-Glycans

The MGAT4 family consists of two active isoenzymes, MGAT4A (GnT-IVa) and MGAT4B (GnT-IVb), which catalyze the addition of a GlcNAc residue in a β1-4 linkage to the α1,3-linked mannose of the N-glycan core.[2][13][14] This action is a prerequisite for the synthesis of tri- and tetra-antennary complex N-glycans. Unlike MGAT3, which terminates branching, the MGAT4 enzymes promote the formation of more elaborate glycan structures. These enzymes require the prior action of MGAT1 and MGAT2.[14][15][16]

Biological Roles of MGAT4A and MGAT4B

The creation of highly branched N-glycans by MGAT4A and MGAT4B has significant functional implications:

-

Glucose Metabolism (MGAT4A): MGAT4A is highly expressed in pancreatic β-cells and plays a crucial role in glucose homeostasis. It glycosylates the glucose transporter GLUT2, which is essential for glucose-stimulated insulin secretion.[2][17] Deficiencies in MGAT4A can lead to impaired GLUT2 function and a phenotype resembling type 2 diabetes.[2]

-

Melanocyte Development and Melanoma (MGAT4B): MGAT4B is involved in the proper development and migration of melanocytes, the pigment-producing cells.[18] It does so by glycosylating key proteins involved in melanocyte function, such as GPNMB, KIT, and TYRP1.[18] Aberrant MGAT4B expression has been linked to melanoma progression.[18]

-

General Cell Function: The complex N-glycans produced by MGAT4 enzymes are recognized by various lectins, which are carbohydrate-binding proteins. These interactions are important for cell-cell recognition, signaling, and adhesion.

-

Autoimmune Diseases: The branching of N-glycans on T-cell receptors, modulated by MGAT enzymes, can influence T-cell activation and has been implicated in autoimmune diseases.[15]

Tissue Distribution of MGAT4A and MGAT4B

The two isoenzymes exhibit distinct expression patterns. MGAT4A expression is more restricted, with high levels found in gastrointestinal tissues, particularly the pancreas.[14] In contrast, MGAT4B is more ubiquitously expressed across various tissues.[14]

Quantitative Data for MGAT4A and MGAT4B

| Parameter | MGAT4A | MGAT4B | Species/System | Reference |

| Enzyme Activity | Transfers GlcNAc to the α1,3-mannose arm of N-glycans | Transfers GlcNAc to the α1,3-mannose arm of N-glycans | General | [2][14] |

| Substrate Affinity | Higher affinity for donor and acceptor substrates | Weaker affinity for donor and acceptor substrates | In vitro | [14] |

| Tissue Expression | Gastrointestinal tissues, pancreas | Ubiquitous | Mouse | [14] |

Experimental Protocols

Mass Spectrometry for Glycan Analysis

Mass spectrometry is a powerful tool for detailed structural analysis of N-glycans to identify the products of MGAT4 activity.

-

Glycan Release: Release N-glycans from purified glycoproteins or a complex protein mixture using an enzyme such as PNGase F.

-

Purification and Labeling: Purify the released glycans and label them with a fluorescent tag (e.g., 2-aminobenzamide, 2-AB) to enhance detection.

-

LC-MS/MS Analysis: Separate the labeled glycans using liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS). The mass of the parent ion provides information about the composition of the glycan, and fragmentation patterns in MS/MS reveal the branching structure, allowing for the identification of tri- and tetra-antennary glycans produced by MGAT4.

Lectin Affinity Chromatography

This method can be used to enrich for glycoproteins that have been modified by MGAT4.

-

Lectin Column: Prepare a chromatography column with a lectin that binds to the structures created by MGAT4, such as Datura stramonium agglutinin (DSA), which has an affinity for β1-4 linked GlcNAc.

-

Sample Application: Apply a protein extract from cells or tissues to the column.

-

Binding and Washing: Glycoproteins with the appropriate glycan structures will bind to the lectin. Wash the column to remove unbound proteins.

-

Elution: Elute the bound glycoproteins using a competing sugar or by changing the buffer conditions.

-

Analysis: Analyze the eluted proteins by SDS-PAGE, western blotting, or mass spectrometry to identify the substrates of MGAT4.

Visualizations

References

- 1. N-acetylglucosaminyltransferases and nucleotide sugar transporters form multi-enzyme–multi-transporter assemblies in golgi membranes in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Self-regulation of MGAT4A and MGAT4B activity toward glycoproteins through interaction of lectin domain with their own N-glycans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MGAT3 protein expression summary - The Human Protein Atlas [proteinatlas.org]

- 4. MGAT3 - Wikipedia [en.wikipedia.org]

- 5. genecards.org [genecards.org]

- 6. uniprot.org [uniprot.org]

- 7. DNA hypomethylation upregulates expression of the MGAT3 gene in HepG2 cells and leads to changes in N-glycosylation of secreted glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MGAT3 beta-1,4-mannosyl-glycoprotein 4-beta-N-acetylglucosaminyltransferase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 9. Beyond triglyceride synthesis: the dynamic functional roles of MGAT and DGAT enzymes in energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Truncated, inactive N-acetylglucosaminyltransferase III (GlcNAc-TIII) induces neurological and other traits absent in mice that lack GlcNAc-TIII - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Tissue expression of MGAT3 - Summary - The Human Protein Atlas [proteinatlas.org]

- 13. Regulation of intracellular activity of N-glycan branching enzymes in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Discovery of a lectin domain that regulates enzyme activity in mouse N-acetylglucosaminyltransferase-IVa (MGAT4A) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Human N-acetylglucosaminyltransferase II substrate recognition uses a modular architecture that includes a convergent exosite - PMC [pmc.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. Mgat4b-mediated selective N-glycosylation regulates melanocyte development and melanoma progression - PMC [pmc.ncbi.nlm.nih.gov]

Part 1: Inhibition of MGAT1 (N-Acetylglucosaminyltransferase I) in N-Glycan Biosynthesis

An in-depth analysis of the publicly available scientific literature and chemical databases did not yield any specific information on a molecule designated "mGAT-IN-1". This name may represent a novel or internal compound designation that is not yet disclosed in the public domain. The abbreviation "MGAT" itself is ambiguous, as it can refer to two distinct enzymes with significant interest as therapeutic targets: Mannosyl (alpha-1,3-)-glycoprotein beta-1,2-N-acetylglucosaminyltransferase (MGAT1, also known as GnT-I) involved in N-glycan biosynthesis, and Monoacylglycerol Acyltransferase 1 (MGAT1), which plays a role in lipid metabolism.

This technical guide will, therefore, provide a detailed overview of the discovery and development of inhibitors for both of these important enzyme targets, reflecting the current state of research and the methodologies employed in the field.

Introduction to MGAT1 (GnT-I) as a Therapeutic Target

Mannosyl (alpha-1,3-)-glycoprotein beta-1,2-N-acetylglucosaminyltransferase I (MGAT1 or GnT-I) is a critical enzyme in the Golgi apparatus that initiates the conversion of high-mannose N-glycans to hybrid and complex N-glycans.[1][2] This process is fundamental for the function of many glycoproteins involved in cell-cell recognition, signaling, and adhesion. Aberrant N-glycosylation is a hallmark of cancer, contributing to metastatic potential.[3][4] Consequently, the inhibition of MGAT1 is a promising strategy for anticancer therapies.[3] Knockout of MGAT1 has been shown to enhance immune recognition and promote T-cell–mediated killing of cancer cells.

Discovery of MGAT1 Inhibitors

While the development of small-molecule inhibitors for MGAT1 is highly sought after, much of the current understanding of its inhibition comes from the study of a natural protein inhibitor.

1. Protein-Based Inhibition: The Case of GnT1IP-L (MGAT4D-L)

A key discovery in the regulation of MGAT1 is the identification of the long form of MGAT4D, known as GnT1IP-L or MGAT4D-L, which acts as a specific endogenous inhibitor.[1][5]

-

Mechanism: MGAT4D-L is a type II glycoprotein that interacts with MGAT1 in the Golgi apparatus.[1][5] This interaction prevents MGAT1 from acting on its substrate, leading to an accumulation of oligomannose N-glycans on the cell surface.[1][2]

-

Specificity: GnT1IP-L has been shown to be specific for MGAT1 and does not significantly inhibit other related enzymes like MGAT2 or MGAT5.[5]

2. High-Throughput Screening for Small-Molecule Inhibitors

The discovery of small-molecule inhibitors for MGAT1 is an active area of research. A recent study reported the identification of novel MGAT1 binders and inhibitors with sub-micromolar potency through two primary screening approaches:

-

UDP-Glo™-based High-Throughput Screen (HTS): This assay measures the enzymatic activity of MGAT1 by detecting the amount of UDP produced, allowing for the rapid screening of large compound libraries for inhibitory activity.

-

DNA-Encoded Library (DEL) Screening: This technique is used to identify molecules that physically bind to the MGAT1 protein.

Interestingly, these screening efforts have identified allosteric inhibitors, which bind to a site distinct from the enzyme's active site.

Quantitative Data on MGAT1 Inhibition

The following table summarizes the quantitative data available for the inhibition of MGAT1 by its protein inhibitor, GnT1IP-L.

| Inhibitor | Cell Line | Assay Method | Inhibition Level | Reference |

| GnT1IP-L | CHO | Enzyme Activity Assay | ~75% inhibition of MGAT1 activity | [5] |

Experimental Protocols

Protocol 1: GNA Lectin Binding Assay for MGAT1 Inhibition

This protocol is used to assess the inhibition of MGAT1 in cells by measuring the accumulation of its substrate, oligomannose N-glycans, on the cell surface. The lectin from Galanthus nivalis (GNA) specifically binds to these structures.[1][6][7]

-

Cell Culture and Transfection:

-

Culture Chinese Hamster Ovary (CHO) cells in appropriate media.

-

Transfect cells with a plasmid expressing the potential MGAT1 inhibitor (e.g., MGAT4D-L) or treat with a small molecule inhibitor.

-

-

Lectin Staining:

-

Harvest the cells and wash with a suitable buffer (e.g., PBS).

-

Incubate the cells with fluorescein-conjugated GNA at a predetermined concentration.

-

-

Flow Cytometry Analysis:

Visualizations

Caption: N-Glycan biosynthesis pathway and the inhibitory action of on MGAT1.

Part 2: Inhibition of MGAT1 (Monoacylglycerol Acyltransferase) in Lipid Metabolism

Introduction to MGAT1 (Acyltransferase) as a Therapeutic Target

Monoacylglycerol Acyltransferase (MGAT) enzymes catalyze the synthesis of diacylglycerol (DAG) from monoacylglycerol (MAG) and a fatty acyl-CoA.[8] This is a key step in the absorption of dietary fat in the intestine and in the synthesis of triacylglycerol (TAG).[8] There are three isoforms of MGAT enzymes (MGAT1, MGAT2, and MGAT3), which have distinct tissue distributions.[9] Inhibition of these enzymes, particularly those in the intestine, is a therapeutic strategy for metabolic diseases such as obesity, diabetes, and hyperlipidemia.[9]

Discovery of MGAT Inhibitors

While specific inhibitors for MGAT1 are not well-documented in the public literature, the discovery of inhibitors for the closely related MGAT2 and MGAT3 provides a roadmap for identifying MGAT1 inhibitors.

1. High-Throughput Mass Spectrometry Screening

A successful approach for discovering MGAT inhibitors involves high-throughput screening using mass spectrometry to directly measure the enzymatic product.

-

Assay Principle: Human intestinal microsomes, which contain MGAT enzymes, are used as the enzyme source. The assay measures the formation of DAG from the substrates MAG and oleoyl-CoA.

-

Screening Campaign: A library of small molecules is screened for their ability to inhibit the formation of DAG. This method led to the identification of an aryl-sulfonamide compound, designated "T1", which potently inhibits human intestinal MGAT and recombinant human MGAT2, with selectivity over MGAT3.[8]

2. Structure-Activity Relationship (SAR) Studies

Following the identification of initial hits from screening, medicinal chemistry efforts focus on synthesizing analogs to improve potency, selectivity, and pharmacokinetic properties. For example, the development of isoindoline-5-sulfonamide inhibitors of MGAT3 involved extensive SAR studies to optimize their activity.[10]

Quantitative Data on MGAT Inhibition

The following table presents quantitative data for a representative MGAT2 inhibitor, "compound A".

| Inhibitor | Target | IC50 (human) | IC50 (mouse) | Reference |

| Compound A | MGAT2 | 7.8 nmol/L | 2.4 nmol/L | [9] |

| T1 | Intestinal MGAT / MGAT2 | Potent (specific IC50 not provided) | - | [8] |

Experimental Protocols

Protocol 2: High-Throughput Mass Spectrometry MGAT Enzyme Assay

This protocol describes a method for screening and characterizing inhibitors of MGAT activity.[8]

-

Enzyme and Substrate Preparation:

-

Prepare human intestinal microsomes as the source of MGAT enzyme.

-

Prepare a substrate solution containing monoacylglycerol and oleoyl-CoA in an appropriate assay buffer.

-

-

Reaction and Inhibition:

-

In a microplate, add the test compounds at various concentrations.

-

Add the enzyme preparation to each well.

-

Initiate the reaction by adding the substrate solution.

-

Incubate the plate at a controlled temperature for a specific duration.

-

-

Quenching and Extraction:

-

Stop the reaction by adding a quenching solution (e.g., containing an internal standard).

-

Extract the lipid products (DAG) using an organic solvent.

-

-

Mass Spectrometry Analysis:

-

Analyze the extracted samples using a high-throughput mass spectrometer to quantify the amount of DAG produced.

-

Calculate the percent inhibition for each compound and determine the IC50 values.

-

Visualizations

Caption: The monoacylglycerol pathway of triacylglycerol synthesis and the site of MGAT1 inhibition.

References

- 1. Point mutations that inactivate MGAT4D-L, an inhibitor of MGAT1 and complex N-glycan synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Point mutations that inactivate MGAT4D-L, an inhibitor of MGAT1 and complex N-glycan synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Suppression of Cancer Progression by MGAT1 shRNA Knockdown - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GnT1IP-L specifically inhibits MGAT1 in the Golgi via its luminal domain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. CRISPR/Cas9 gene editing for the creation of an MGAT1-deficient CHO cell line to control HIV-1 vaccine glycosylation | PLOS Biology [journals.plos.org]

- 8. Discovery of Human Intestinal MGAT Inhibitors Using High-Throughput Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacological Inhibition of Monoacylglycerol O-Acyltransferase 2 Improves Hyperlipidemia, Obesity, and Diabetes by Change in Intestinal Fat Utilization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of Selective Small Molecule Inhibitors of Monoacylglycerol Acyltransferase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure-Activity Relationship of mGAT-IN-1

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the specific structure-activity relationship (SAR) of mGAT-IN-1 is limited. This guide provides a comprehensive overview based on existing data and the broader context of GABA transporter inhibitors. The primary reference for this compound, a 2020 publication in the European Journal of Medicinal Chemistry by Zaręba et al., contains more detailed SAR data which is not fully accessible in the public domain.

Introduction to this compound

This compound is a potent, non-selective inhibitor of the mouse GABA transporters (mGATs).[1][2][3][4][5] It has demonstrated significant inhibitory activity, particularly against the mGAT3 subtype.[1][2][3][4][5] GABA transporters are critical components of the central nervous system, responsible for the reuptake of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) from the synaptic cleft. By blocking these transporters, inhibitors like this compound can prolong the presence of GABA in the synapse, enhancing inhibitory neurotransmission. This mechanism of action makes GAT inhibitors promising therapeutic targets for a range of neurological disorders, including epilepsy and neuropathic pain.

Chemical and Pharmacological Properties

This compound is identified as compound 28 in the primary literature.[4] Its key properties are summarized below:

| Property | Value | Reference |

| Molecular Formula | C28H34ClN3O2S2 | [2] |

| Molecular Weight | 544.17 g/mol | [1] |

| Target | Non-selective mouse GABA Transporter (mGAT) | [1][2][3][4][5] |

| Reported Potency | IC50 = 2.5 μM for mGAT3 (pIC50 = 5.61) | [1][2][3][4][5] |

| CAS Number | 2556833-08-8 | [2][3] |

Signaling Pathway of GABAergic Neurotransmission and GAT Inhibition

The following diagram illustrates the role of GABA transporters in a GABAergic synapse and the mechanism of action for inhibitors like this compound.

Structure-Activity Relationship (SAR) of GAT Inhibitors: A General Overview

While specific SAR data for the this compound scaffold is not publicly detailed, the broader class of GAT inhibitors has been extensively studied. Generally, these inhibitors are designed to mimic the structure of GABA to allow for binding to the transporter. Key structural features often include:

-

A Carboxylic Acid Moiety (or a bioisostere): This group is crucial for interacting with a key binding site within the transporter, mimicking the carboxylate of GABA.

-

A Nitrogen Atom: A primary, secondary, or tertiary amine is typically present and is essential for activity.

-

A Lipophilic Side Chain: The addition of bulky, lipophilic groups can significantly influence potency and selectivity for the different GAT subtypes (GAT1, GAT2, GAT3, and BGT-1). For instance, large aromatic moieties are common in potent GAT1 inhibitors like tiagabine. The nature and position of these lipophilic groups are key determinants of the SAR.

The non-selective nature of this compound suggests that its structure may interact with conserved residues across the different mGAT subtypes.

Experimental Protocols for Characterizing GAT Inhibitors

The inhibitory activity of compounds like this compound is typically determined using a GABA uptake assay. Below is a generalized protocol.

Protocol: In Vitro GABA Uptake Inhibition Assay

-

Cell Culture and Transfection:

-

HEK-293 cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

-

Cells are transiently transfected with plasmids encoding the specific mouse GABA transporter subtype (mGAT1, mGAT2, mGAT3, or mGAT4/BGT-1) using a suitable transfection reagent.

-

-

GABA Uptake Assay:

-

24-48 hours post-transfection, the culture medium is removed, and the cells are washed with a Krebs-Ringer-HEPES buffer.

-

Cells are pre-incubated with varying concentrations of the test compound (e.g., this compound) or vehicle (DMSO) for 10-20 minutes at room temperature.

-

The uptake reaction is initiated by adding a mixture of [³H]GABA (as a radiolabeled tracer) and unlabeled GABA to a final concentration in the low micromolar range.

-

The reaction is allowed to proceed for a short period (e.g., 1-5 minutes) at room temperature.

-

The uptake is terminated by rapidly aspirating the assay buffer and washing the cells multiple times with ice-cold buffer.

-

-

Quantification:

-

The cells are lysed using a scintillation cocktail or a suitable lysis buffer.

-

The amount of [³H]GABA taken up by the cells is quantified using a liquid scintillation counter.

-

-

Data Analysis:

-

The percentage of inhibition for each concentration of the test compound is calculated relative to the vehicle control.

-

IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.

-

The following diagram outlines a typical workflow for screening and characterizing GAT inhibitors.

Conclusion and Future Directions

This compound is a valuable research tool for studying the physiological and pathological roles of GABA transporters. Its non-selective profile allows for the investigation of the combined effects of inhibiting multiple GAT subtypes. However, to advance its potential as a therapeutic lead, further research is warranted in the following areas:

-

Detailed SAR Studies: A comprehensive analysis of the SAR for the this compound scaffold is needed to identify the key structural motifs responsible for its activity and to potentially develop analogs with improved potency and selectivity.

-

Selectivity Profiling: A complete pharmacological profile, including its potency against all four mGAT subtypes (mGAT1-4), is required to fully understand its mechanism of action.

-

In Vivo Efficacy: Preclinical studies in relevant animal models of neurological disorders are necessary to evaluate its therapeutic potential.

-

Pharmacokinetic Profiling: Assessment of its absorption, distribution, metabolism, and excretion (ADME) properties is crucial for its development as a drug candidate.

The exploration of the chemical space around this compound could lead to the discovery of novel GAT inhibitors with optimized pharmacological profiles for the treatment of various neurological and psychiatric conditions.

References

The Therapeutic Potential of Monoacylglycerol Acyltransferase (MGAT) Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monoacylglycerol acyltransferase (MGAT) enzymes, particularly MGAT2, have emerged as promising therapeutic targets for a range of metabolic disorders, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD). These enzymes play a crucial role in the intestinal absorption of dietary fats and the synthesis of triglycerides. Inhibition of MGAT, therefore, presents a compelling strategy to modulate lipid metabolism and ameliorate the pathophysiology of these prevalent diseases. This technical guide provides a comprehensive overview of the therapeutic applications, mechanism of action, and preclinical and clinical development of MGAT inhibitors. Detailed experimental protocols for key in vitro and in vivo assays are provided to facilitate further research and development in this field.

Introduction to Monoacylglycerol Acyltransferases (MGATs)

Monoacylglycerol acyltransferases (MGATs) are a family of enzymes that catalyze the acylation of monoacylglycerol (MAG) to form diacylglycerol (DAG), a critical step in the triglyceride synthesis pathway. In mammals, three isoforms of MGAT have been identified: MGAT1, MGAT2, and MGAT3. While all three isoforms are involved in lipid metabolism, they exhibit distinct tissue distribution and physiological roles.

-

MGAT1 is primarily expressed in the stomach, kidney, and adipose tissue. Emerging evidence also suggests a role for MG "AT1 in cancer, where it may influence cell migration and invasion.

-

MGAT2 is highly and selectively expressed in the small intestine, where it plays a predominant role in the absorption of dietary fat. This makes MGAT2 a particularly attractive target for the treatment of metabolic diseases.

-

MGAT3 is also found in the small intestine and shares a higher sequence homology with diacylglycerol acyltransferase (DGAT) enzymes.

The inhibition of MGAT enzymes, especially MGAT2, has been shown to reduce triglyceride synthesis and lower lipid levels in the blood, leading to improved metabolic health.

Mechanism of Action of MGAT Inhibitors

MGAT inhibitors exert their therapeutic effects by blocking the enzymatic activity of MGAT, thereby interrupting the triglyceride synthesis pathway. By inhibiting the conversion of MAG to DAG, these compounds effectively reduce the substrate pool for the subsequent synthesis of triglycerides by DGAT enzymes.

The primary mechanism of action involves the competitive or non-competitive binding of the inhibitor to the active site of the MGAT enzyme. This prevents the binding of the natural substrates, monoacylglycerol and fatty acyl-CoA, and thus inhibits the formation of diacylglycerol. The reduction in triglyceride resynthesis in the small intestine leads to several downstream effects that contribute to the overall therapeutic benefit:

-

Reduced Fat Absorption: By limiting the re-esterification of digested fats in enterocytes, MGAT inhibitors decrease the absorption of dietary triglycerides.

-

Increased Gut Hormone Secretion: Inhibition of MGAT2 has been shown to increase the secretion of anorectic gut hormones such as glucagon-like peptide-1 (GLP-1) and peptide YY (PYY). These hormones play a role in regulating appetite and glucose metabolism, contributing to weight loss and improved glycemic control.

-

Increased Energy Expenditure: Preclinical studies suggest that MGAT2 inhibition can lead to an increase in energy expenditure, further contributing to a negative energy balance.

The multifaceted actions of MGAT inhibitors make them promising candidates for the treatment of complex metabolic diseases.

Therapeutic Applications

The primary therapeutic applications of MGAT inhibitors are centered on the management of metabolic disorders.

-

Obesity: By reducing fat absorption and promoting the secretion of satiety hormones, MGAT inhibitors have demonstrated significant potential in preclinical models of diet-induced obesity, leading to reduced body weight and fat mass.

-

Type 2 Diabetes: The improvements in insulin sensitivity and glycemic control observed with MGAT2 inhibition make it a promising strategy for the treatment of type 2 diabetes. The increase in GLP-1 secretion further supports this application.

-

Non-alcoholic Fatty Liver Disease (NAFLD) and Non-alcoholic steatohepatitis (NASH): By reducing the flux of dietary fat to the liver, MGAT inhibitors may help to decrease hepatic steatosis, inflammation, and fibrosis associated with NAFLD and NASH.

-

Hyperlipidemia: MGAT inhibitors can effectively lower postprandial triglyceride levels, a key factor in the management of hyperlipidemia and the associated risk of cardiovascular disease.

-

Cancer: While the research is still in its early stages, inhibition of MGAT1 has been shown to block migration, invasion, and metastasis of malignant cells in preclinical cancer models, suggesting a potential role for MGAT1 inhibitors in oncology.[1][2]

Preclinical and Clinical Development of MGAT Inhibitors

Significant progress has been made in the development of potent and selective MGAT inhibitors, with several compounds advancing into clinical trials.

Preclinical Studies

Preclinical studies in various animal models, primarily diet-induced obese mice, have consistently demonstrated the efficacy of MGAT inhibitors. These studies have shown that pharmacological inhibition or genetic deletion of MGAT2 leads to:

-

Reduced body weight gain and adiposity.

-

Improved glucose tolerance and insulin sensitivity.

-

Decreased hepatic steatosis.

-

Reduced plasma triglyceride levels.

Clinical Trials

Several MGAT2 inhibitors have entered clinical development, with promising results in early-phase trials.

-

BMS-963272: This potent and selective MGAT2 inhibitor was found to be safe and well-tolerated in a Phase 1 multiple-dose trial in healthy human adults with obesity (NCT04116632).[3] The study demonstrated robust pharmacodynamic biomarker modulation, increased levels of gut hormones GLP-1 and PYY, and a reduction in body weight.[3]

-

S-309309: This novel, selective MGAT2 inhibitor is currently in Phase 2 clinical trials for the treatment of obesity (NCT05925114). Preclinical data in mouse models of obesity showed a significant reduction in body weight gain and food intake, as well as improvements in metabolic parameters.[4]

Quantitative Data Summary

The following tables summarize key quantitative data for representative MGAT inhibitors from preclinical and clinical studies.

Table 1: In Vitro Potency of Selected MGAT2 Inhibitors

| Compound | Target | IC50 (nM) | Assay System | Reference |

| Compound A | Human MGAT2 | 7.8 | Recombinant enzyme | [5] |

| Mouse MGAT2 | 2.4 | Recombinant enzyme | [5] | |

| Compound B | Human MGAT2 | 8.1 | Recombinant enzyme | [6] |

| Mouse MGAT2 | 0.85 | Recombinant enzyme | [6] | |

| Takeda Compound | MGAT2 | 0.31 | Transfected Freestyle293 cells | [7] |

| BMS-963272 | Human MGAT2 | 1.1 | Recombinant enzyme | [3] |

Table 2: In Vivo Efficacy of Selected MGAT2 Inhibitors in Diet-Induced Obese (DIO) Mice

| Compound | Dose | Duration | Body Weight Reduction | Glucose Lowering | Reference |

| Compound A | 30 mg/kg/day | 5 weeks | ~17% vs vehicle | Significant improvement in HOMA-IR | [5] |

| S-309309 | 3 mg/kg b.i.d. | 4 weeks | Significant reduction vs vehicle | Decreased plasma glucose and HOMA-IR | [4] |

| BMS-963272 | 10 mg/kg/day | 10 weeks | Significant reduction vs vehicle | Not reported | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the development and evaluation of MGAT inhibitors.

In Vitro MGAT2 Enzyme Activity Assay (LC/MS-based)

This protocol describes a high-throughput, non-radioactive assay for measuring MGAT2 activity using liquid chromatography-mass spectrometry (LC/MS).

Materials:

-

Recombinant human MGAT2 enzyme

-

1-decanoyl-rac-glycerol (Substrate A)

-

Decanoyl-CoA (Substrate B)

-

Assay Buffer: 100 mM phosphate buffer (pH 7.4) containing 2 mM DTT

-

Quenching Solution: 0.2 µM Diolein-d5 (Internal Standard) in 0.4% formic acid and 50% isopropanol

-

384-well polystyrene microplate

-

LC/MS/MS system

Procedure:

-

Prepare serial dilutions of the test inhibitor in DMSO.

-

Aliquot 0.2 µL of the inhibitor solution into a 384-well plate.

-

Add 5 µL of the enzyme solution (recombinant MGAT2 in assay buffer) to each well.

-

Add 5 µL of the substrate solution (30 µM 1-decanoyl-rac-glycerol and 10 µM decanoyl-CoA in assay buffer) to initiate the reaction.

-

Incubate the plate at room temperature for 1 hour in a moist chamber.

-

Terminate the reaction by adding 50 µL of the quenching solution.

-

Analyze the formation of the product (1,3-didecanoyl-glycerol) by LC/MS/MS, monitoring the transition of the product and the internal standard.

-

Calculate the percent inhibition relative to a vehicle control and determine the IC50 value.

Cell-Based MGAT2 Activity Assay

This protocol describes a cell-based assay to evaluate the functional inhibition of MGAT2 in a cellular context.

Materials:

-

HIEC-6 (human intestinal epithelial cell line) or other suitable cell line

-

2-monoacylglycerol (2-MAG)

-

Cell culture medium (e.g., DMEM)

-

BODIPY 493/503 (for lipid staining)

-

Triglyceride quantification kit

Procedure:

-

Seed HIEC-6 cells in a 24-well plate and grow to confluence.

-

Pre-treat the cells with various concentrations of the test inhibitor for 1-2 hours.

-

Induce triglyceride accumulation by adding 2-MAG (e.g., 200 µM) to the culture medium.

-

Incubate for 24 hours.

-

For qualitative analysis, stain the cells with BODIPY 493/503 and visualize lipid droplets by fluorescence microscopy.

-

For quantitative analysis, lyse the cells and measure the intracellular triglyceride content using a commercial quantification kit.

-

Calculate the percent inhibition of 2-MAG-induced triglyceride accumulation compared to a vehicle control.

In Vivo Diet-Induced Obesity (DIO) Mouse Model

This protocol describes a standard model for evaluating the efficacy of anti-obesity compounds.

Animals:

-

Male C57BL/6J mice, 6-8 weeks old.

Procedure:

-

Acclimatize the mice for at least one week with ad libitum access to standard chow and water.

-

Induce obesity by feeding the mice a high-fat diet (HFD; e.g., 60% kcal from fat) for 8-12 weeks. A control group is maintained on a low-fat diet (LFD; e.g., 10% kcal from fat).

-

Randomize the obese mice into treatment groups based on body weight.

-

Administer the test inhibitor or vehicle daily by oral gavage for the duration of the study (e.g., 4-8 weeks).

-

Monitor body weight and food intake regularly (e.g., weekly).

-

At the end of the treatment period, perform endpoint measurements:

-

Body Composition: Determine fat mass and lean mass using DEXA or NMR.

-

Glucose Tolerance Test (GTT): Fast mice for 6 hours, then administer a glucose bolus (2 g/kg) intraperitoneally or orally. Measure blood glucose levels at 0, 15, 30, 60, 90, and 120 minutes post-injection.

-

Plasma Parameters: Collect blood samples for the analysis of triglycerides, cholesterol, insulin, and other relevant biomarkers.

-

Tissue Analysis: Harvest liver and adipose tissue for histological analysis and measurement of lipid content.

-

Visualizations

Caption: Signaling pathway of triglyceride synthesis and the mechanism of action of MGAT inhibitors.

Caption: General experimental workflow for the development of MGAT inhibitors.

Conclusion

Inhibitors of monoacylglycerol acyltransferases, particularly MGAT2, represent a promising and clinically validated therapeutic strategy for the treatment of obesity and related metabolic disorders. Their unique mechanism of action, which involves modulating intestinal fat absorption and enhancing the secretion of beneficial gut hormones, offers a multifaceted approach to tackling these complex diseases. The ongoing clinical development of several MGAT2 inhibitors highlights the significant potential of this target class. The detailed experimental protocols provided in this guide are intended to support further research and accelerate the discovery and development of novel MGAT inhibitors with improved efficacy and safety profiles.

References

- 1. researchgate.net [researchgate.net]

- 2. Body Composition Analysis | Vagelos College of Physicians and Surgeons [vagelos.columbia.edu]

- 3. Body Composition Analysis of Obesity and Hepatic Steatosis in Mice by Relaxation Compensated Fat Fraction (RCFF) MRI - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cell-based assay of MGAT2-driven diacylglycerol synthesis for profiling inhibitors: use of a stable isotope-labeled substrate and high-resolution LC/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Validation of a refined protocol for mouse oral glucose tolerance testing without gavage - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of MGAT2 modulates fat‐induced gut peptide release and fat intake in normal mice and ameliorates obesity and diabetes in ob/ob mice fed on a high‐fat diet - PMC [pmc.ncbi.nlm.nih.gov]

The Influence of mGAT-IN-1 on GABAergic Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the effects of the selective mouse GABA transporter 1 (mGAT1) inhibitor, NO-711, on GABAergic signaling. Due to the lack of specific information on a compound named "mGAT-IN-1," this document focuses on NO-711 as a representative and well-characterized tool compound for studying the impact of mGAT1 inhibition. The guide details the quantitative effects of NO-711 on GABA uptake and synaptic currents, provides in-depth experimental protocols for assessing these effects, and utilizes visualizations to illustrate the underlying mechanisms and experimental workflows. This information is intended to serve as a valuable resource for researchers in neuroscience and drug development investigating the therapeutic potential of modulating GABAergic transmission.

Introduction to GABAergic Signaling and GAT1

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system. It plays a crucial role in regulating neuronal excitability by binding to postsynaptic GABA receptors, which leads to hyperpolarization of the neuron and a decreased likelihood of firing an action potential. The clearance of GABA from the synaptic cleft is primarily mediated by GABA transporters (GATs), which are membrane proteins that reuptake GABA into presynaptic neurons and surrounding glial cells.

There are four main subtypes of GABA transporters: GAT1, GAT2, GAT3, and BGT1. GAT1 is predominantly expressed in neurons and is a key regulator of both phasic and tonic inhibition. Phasic inhibition is mediated by the transient activation of synaptic GABA-A receptors by high concentrations of GABA released from vesicles, while tonic inhibition results from the persistent activation of extrasynaptic GABA-A receptors by low ambient concentrations of GABA. By controlling the extracellular GABA concentration, GAT1 significantly influences the strength and duration of inhibitory signaling.

NO-711: A Selective mGAT1 Inhibitor

NO-711 is a potent and selective inhibitor of the GAT1 subtype of GABA transporters. Its selectivity makes it an invaluable pharmacological tool for elucidating the specific roles of GAT1 in various physiological and pathological processes.

Quantitative Data on NO-711 Activity

The inhibitory potency and selectivity of NO-711 have been characterized in various in vitro assays. The following table summarizes key quantitative data.

| Parameter | Transporter | Species | Value | Reference |

| IC50 | hGAT-1 | Human | 0.04 µM | [1] |

| rGAT-2 | Rat | 171 µM | [1] | |

| hGAT-3 | Human | 1700 µM | [1] | |

| hBGT-1 | Human | 622 µM | [1] | |

| Synaptosomal GABA uptake | Rat | 47 nM | [2] | |

| Neuronal GABA uptake | Rat | 1238 nM | [2] | |

| Glial GABA uptake | Rat | 636 nM | [2] | |

| Ki | GAT1 | - | 1.07 µM | [3] |

Effects on Tonic and Phasic GABAergic Currents

Inhibition of GAT1 by NO-711 leads to an increase in extracellular GABA concentrations, which in turn potentiates both tonic and phasic inhibition.

| Experimental Condition | Effect of NO-711 | Quantitative Change | Reference |

| Tonic Inhibition (Holding Current) | Increase | Significant inward shift in holding current (e.g., at P34-36, ~27 pA increase) | [4] |

| Phasic Inhibition (IPSCs) | Prolongation of decay time | - | [5] |

| Reduction in amplitude (at high concentrations) | - | [6] |

Experimental Protocols

Radiolabeled GABA Uptake Assay

This assay is used to determine the inhibitory activity of compounds on GABA transporters.

Objective: To measure the IC50 value of NO-711 for mGAT1.

Materials:

-

HEK293 cells stably expressing mGAT1

-

[³H]GABA (radiolabeled GABA)

-

NO-711

-

Assay buffer (e.g., Krebs-Ringer-HEPES)

-

Scintillation fluid and counter

Procedure:

-

Cell Culture: Culture HEK293 cells expressing mGAT1 in appropriate media and conditions.

-

Assay Preparation: Plate the cells in a 96-well plate and allow them to adhere.

-

Compound Incubation: Wash the cells with assay buffer. Add varying concentrations of NO-711 to the wells and incubate for a predetermined time (e.g., 20 minutes) at room temperature.

-

GABA Uptake: Add a solution containing a fixed concentration of [³H]GABA to each well and incubate for a short period (e.g., 10 minutes) to allow for GABA uptake.

-

Termination of Uptake: Rapidly wash the cells with ice-cold assay buffer to remove extracellular [³H]GABA and terminate the uptake process.

-

Cell Lysis and Scintillation Counting: Lyse the cells and add scintillation fluid. Measure the amount of incorporated radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of inhibition of [³H]GABA uptake against the concentration of NO-711. Fit the data to a dose-response curve to determine the IC50 value.[7]

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the effects of GAT1 inhibition on synaptic currents in individual neurons.

Objective: To measure the effect of NO-711 on tonic and phasic GABAergic currents.

Materials:

-

Brain slices (e.g., hippocampus or cortex) from mice.

-

Artificial cerebrospinal fluid (aCSF).

-

Intracellular solution for the patch pipette.

-

Patch-clamp amplifier and data acquisition system.

-

Microscope with micromanipulators.

-

NO-711.

-

Bicuculline (GABA-A receptor antagonist).

Procedure:

-

Slice Preparation: Prepare acute brain slices and maintain them in oxygenated aCSF.

-

Recording Setup: Transfer a slice to the recording chamber and perfuse with aCSF.

-

Patching a Neuron: Using a microscope, guide a glass micropipette filled with intracellular solution to a neuron and form a giga-ohm seal with the cell membrane.

-

Whole-Cell Configuration: Apply gentle suction to rupture the membrane patch and achieve the whole-cell configuration.

-

Baseline Recording: Record baseline synaptic activity, including spontaneous inhibitory postsynaptic currents (sIPSCs) and the holding current.

-

Drug Application: Perfuse the slice with aCSF containing a known concentration of NO-711 (e.g., 10 µM).

-

Recording Effects: Record the changes in sIPSCs (for phasic inhibition) and the holding current.

-

Tonic Current Measurement: At the end of the recording, apply bicuculline to block all GABA-A receptor-mediated currents. The resulting outward shift in the holding current represents the tonic GABAergic current. The difference in the magnitude of this shift before and after NO-711 application indicates the effect of the inhibitor on tonic inhibition.[5][8]

-

Data Analysis: Analyze the recorded currents to quantify changes in the amplitude, frequency, and decay kinetics of IPSCs, as well as the magnitude of the tonic current.

Signaling Pathways and Mechanisms

The inhibition of mGAT1 by compounds like NO-711 has a direct impact on the dynamics of GABA in the synapse and the extrasynaptic space, thereby modulating both phasic and tonic inhibition.

Conclusion

The selective mGAT1 inhibitor NO-711 serves as a critical tool for dissecting the roles of GAT1-mediated GABA transport in regulating neuronal network activity. By increasing the availability of extracellular GABA, NO-711 enhances both tonic and phasic inhibition, effects that can be precisely quantified using radiolabeled uptake assays and electrophysiological recordings. The detailed methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals aiming to further explore the therapeutic potential of targeting the GABAergic system. The continued investigation of selective GAT1 inhibitors will undoubtedly contribute to a deeper understanding of GABAergic signaling in health and disease.

References

- 1. NNC 711 | GABA Transporters | Tocris Bioscience [tocris.com]

- 2. NNC-711, a novel potent and selective gamma-aminobutyric acid uptake inhibitor: pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Phasic and Tonic Inhibition are Maintained Respectively by CaMKII and PKA in the Rat Visual Cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect of a gamma-aminobutyric acid uptake inhibitor, NNC-711, on spontaneous postsynaptic currents in cultured rat hippocampal neurons: implications for antiepileptic drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Experimental and Bioinformatic Insights into the Effects of Epileptogenic Variants on the Function and Trafficking of the GABA Transporter GAT-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tonic-and-Phasic-GABA-Currents-in-GABAergic-Neurons-of-the-Substantia-Nigra-Reticulata-Are-Dependent-on-Age-Regardless-of-Sex [aesnet.org]

A Deep Dive into Preclinical Research on GABA Transporter Inhibitors

A Technical Guide for Researchers and Drug Development Professionals

The neurotransmitter γ-aminobutyric acid (GABA) is the primary inhibitory signaling molecule in the mammalian central nervous system, playing a crucial role in maintaining the delicate balance between neuronal excitation and inhibition. Dysregulation of GABAergic neurotransmission is implicated in a multitude of neurological and psychiatric disorders, including epilepsy, anxiety, chronic pain, and schizophrenia. A key mechanism for terminating GABAergic signaling is the reuptake of GABA from the synaptic cleft by a family of GABA transporters (GATs). This makes GATs attractive therapeutic targets for conditions associated with GABAergic hypofunction. This technical guide provides a comprehensive overview of the preclinical research on GAT inhibitors, focusing on in vitro and in vivo studies, quantitative data, and detailed experimental methodologies.

Core Concepts in GABA Transporter Inhibition

Four subtypes of GABA transporters have been identified: GAT1, GAT2, GAT3, and the betaine/GABA transporter 1 (BGT1). These transporters are differentially expressed in neurons and glial cells throughout the brain. Inhibition of these transporters leads to an increase in the extracellular concentration of GABA, thereby enhancing GABAergic neurotransmission.[1] Preclinical studies have largely focused on the therapeutic potential of selective and mixed GAT inhibitors in various disease models.

Quantitative Analysis of GABA Transporter Inhibitors

The potency and selectivity of GAT inhibitors are critical parameters evaluated in preclinical studies. These are typically quantified using in vitro assays that measure the half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki). The following tables summarize the reported in vitro potencies of several key GAT inhibitors against different transporter subtypes.

| Compound | GAT1 IC50 (µM) | GAT2 IC50 (µM) | GAT3 IC50 (µM) | BGT1 IC50 (µM) | Species | Reference |

| Tiagabine | 0.07 (h) | - | - | - | human | |

| NNC-711 | 0.04 (h) | 171 (r) | 1700 (h) | 622 (h) | human, rat | [2] |

| CI-966 | 0.26 (h), 1.2 (r) | >200-fold selective | >200-fold selective | >200-fold selective | human, rat | [3] |

| SNAP-5114 | 388 (h) | 21 (r) | 5 (h) | 140 | human, rat | |

| EF1502 | Inhibits | - | - | Inhibits | - | [4][5] |

h: human, r: rat. A hyphen (-) indicates data not available in the cited sources.

The in vivo efficacy of GAT inhibitors is often assessed in animal models of disease, with the half-maximal effective dose (ED50) being a key metric.

| Compound | Seizure Model | ED50 (µmol/kg) | Species | Reference |

| Tiagabine | PTZ-induced tonic convulsions | 2 | Mouse | [6] |

| DMCM-induced tonic convulsions | 2 | Mouse | [6] | |

| Sound-induced seizures (DBA/2 mice) | 1 | Mouse | [6] | |

| PTZ-induced clonic convulsions | 5 | Mouse | [6] | |

| Amygdala kindled focal seizures | 36 | Rat | [6] |

PTZ: Pentylenetetrazol, DMCM: Methyl-6,7-dimethoxy-4-ethyl-β-carboline-3-carboxylate

Key Experimental Protocols in Preclinical GAT Inhibitor Research

Detailed and standardized experimental protocols are fundamental to the robust evaluation of GAT inhibitors. Below are methodologies for key in vitro and in vivo assays.

In Vitro Assays

1. [³H]GABA Uptake Assay

This assay is the gold standard for determining the potency and selectivity of GAT inhibitors. It measures the inhibition of radiolabeled GABA uptake into cells expressing a specific GAT subtype.

-

Cell Culture and Transfection: Human Embryonic Kidney (HEK-293) or Chinese Hamster Ovary (CHO) cells are commonly used. Cells are transiently or stably transfected with plasmids encoding the desired human or rodent GAT subtype (GAT1, GAT2, GAT3, or BGT1).

-

Assay Procedure:

-

Transfected cells are plated in 24- or 48-well plates and grown to confluence.

-

On the day of the assay, the growth medium is removed, and the cells are washed with a Krebs-Ringer-HEPES buffer.

-

Cells are pre-incubated for 10-20 minutes with various concentrations of the test inhibitor or vehicle control.

-

The uptake reaction is initiated by adding a solution containing a fixed concentration of [³H]GABA (e.g., 10-50 nM) and the corresponding concentration of the inhibitor.

-

The incubation is carried out for a short period (e.g., 1-10 minutes) at room temperature or 37°C to ensure initial velocity conditions.

-

The uptake is terminated by rapidly aspirating the radioactive solution and washing the cells multiple times with ice-cold buffer to remove extracellular [³H]GABA.

-

The cells are then lysed with a scintillation cocktail or a lysis buffer.

-

The amount of [³H]GABA taken up by the cells is quantified using a liquid scintillation counter.

-

-

Data Analysis: The IC50 value, which is the concentration of the inhibitor that produces 50% inhibition of [³H]GABA uptake, is calculated by non-linear regression analysis of the concentration-response curve.

2. Radioligand Binding Assay

This assay is used to determine the affinity (Ki) of a GAT inhibitor for the transporter protein. It measures the ability of the test compound to displace a radiolabeled ligand that binds specifically to the transporter.

-

Membrane Preparation:

-

Brain tissue (e.g., cortex, hippocampus) from rodents or cells expressing the target GAT are homogenized in an ice-cold buffer.

-

The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.

-

The resulting supernatant is then centrifuged at a high speed to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method like the Bradford or BCA assay.[7]

-

-

Assay Procedure:

-

Aliquots of the membrane preparation are incubated with a fixed concentration of a suitable radioligand (e.g., [³H]tiagabine for GAT1) and a range of concentrations of the unlabeled test compound.

-

Non-specific binding is determined in the presence of a high concentration of a known potent GAT inhibitor (e.g., unlabeled tiagabine).

-

The incubation is carried out at a specific temperature (e.g., 4°C or room temperature) for a duration sufficient to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes while allowing the unbound radioligand to pass through.

-

The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

The radioactivity retained on the filters is measured using a scintillation counter.[8]

-

-

Data Analysis: The IC50 value is determined from the competition curve, and the Ki value is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

In Vivo Assays

1. In Vivo Microdialysis

This technique allows for the direct measurement of extracellular GABA levels in specific brain regions of freely moving animals following the administration of a GAT inhibitor.

-

Surgical Procedure:

-

Animals (typically rats or mice) are anesthetized, and a guide cannula is stereotaxically implanted into the target brain region (e.g., hippocampus, prefrontal cortex, striatum).[9]

-

The cannula is secured to the skull with dental cement. Animals are allowed to recover for several days.

-

-

Microdialysis Experiment:

-

On the day of the experiment, a microdialysis probe with a semi-permeable membrane is inserted into the guide cannula.[10]

-

The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).[9]

-

After a stabilization period to obtain a baseline, the GAT inhibitor or vehicle is administered (e.g., intraperitoneally or subcutaneously).

-

Dialysate samples are collected at regular intervals (e.g., every 10-20 minutes) before and after drug administration.

-

-

GABA Analysis: The concentration of GABA in the dialysate samples is quantified using a sensitive analytical method, typically high-performance liquid chromatography (HPLC) with fluorescence or mass spectrometry detection.

-

Data Analysis: Changes in extracellular GABA levels are expressed as a percentage of the baseline concentration.

2. Maximal Electroshock Seizure (MES) Test

The MES test is a widely used preclinical model to evaluate the anticonvulsant efficacy of compounds against generalized tonic-clonic seizures.[11][12]